[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a compound that belongs to the class of organic compounds known as tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxybenzyl group and a tetrazolylthio group attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be achieved through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with 2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to act as an inhibitor or activator of certain enzymes. Additionally, the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-[(1H-tetrazol-5-yl)thio]ethanamine
- N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propan-1-amine
- N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butan-1-amine
Uniqueness
[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, while the tetrazolylthio group provides versatility in chemical reactions and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N5OS |
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Molecular Weight |
279.36g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H17N5OS/c1-17-12(14-15-16-17)19-8-7-13-9-10-3-5-11(18-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
LCIYGVCSGGUUQR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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